molecular formula C22H23N7OS B214881 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

货号 B214881
分子量: 433.5 g/mol
InChI 键: QRGFGBXLXHHYNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine, also known as DMTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMTM belongs to a class of compounds known as pyrimidine-based kinase inhibitors, which have been shown to have anti-cancer and anti-inflammatory effects.

作用机制

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine works by inhibiting the activity of certain enzymes, specifically kinases, which play a key role in various cellular processes. By inhibiting these enzymes, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine can disrupt the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the suppression of inflammation. Additionally, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development.

实验室实验的优点和局限性

One advantage of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

Future research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine could focus on further elucidating its mechanism of action, as well as investigating its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further exploration of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine's effects on neurological disorders could lead to the development of new treatments for these conditions.

合成方法

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine involves several steps, including the reaction of 2-thiophenecarboxylic acid with 2-amino-4,6-dimethylpyrimidine, followed by the addition of 4-methylphenylhydrazine and 5-bromo-2-chloropyrimidine. The resulting intermediate is then reacted with morpholine to yield 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine.

科学研究应用

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory disorders, such as rheumatoid arthritis, have also been targeted with 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine due to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

属性

产品名称

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

分子式

C22H23N7OS

分子量

433.5 g/mol

IUPAC 名称

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-thiophen-2-ylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C22H23N7OS/c1-14-6-8-17(9-7-14)29-21(25-26-27-29)18-11-23-22(24-20(18)19-5-4-10-31-19)28-15(2)12-30-13-16(28)3/h4-11,15-16H,12-13H2,1-3H3

InChI 键

QRGFGBXLXHHYNY-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)C)C

规范 SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。